REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]3[C:16]([NH2:23])=[N:17][C:18]([NH2:22])=[N:19][C:20]=3[CH3:21])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)#N.S(=O)(=O)(O)[OH:25].[CH2:29]([OH:31])[CH3:30]>>[NH2:22][C:18]1[N:17]=[C:16]([NH2:23])[C:15]([N:12]2[CH2:13][CH2:14][N:9]([C:6]3[CH:5]=[CH:4][C:3]([C:1]([O:31][CH2:29][CH3:30])=[O:25])=[CH:8][CH:7]=3)[CH2:10][CH2:11]2)=[C:20]([CH3:21])[N:19]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1CCN(CC1)C=1C(=NC(=NC1C)N)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed first with 5N aqueous sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
Recrystallization from N,N-dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)N)N1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |